molecular formula C3H7BrO3 B12081054 Ethanol, 2-bromo-, formate CAS No. 6065-67-4

Ethanol, 2-bromo-, formate

Cat. No.: B12081054
CAS No.: 6065-67-4
M. Wt: 170.99 g/mol
InChI Key: QCQKNBVMOOMMRJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-bromo-, formate typically involves the bromination of ethanol followed by esterification with formic acid. One common method is:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-bromo-, formate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination: Potassium hydroxide (KOH) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Substitution: Ethylene glycol formate.

    Elimination: Ethylene and formic acid.

    Oxidation: Carbon dioxide and water.

    Reduction: Ethanol and bromide ions.

Scientific Research Applications

Ethanol, 2-bromo-, formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2-bromo-, formate involves its interaction with cellular components. The bromine atom can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular functions. The formate group can interfere with metabolic pathways by inhibiting key enzymes involved in cellular respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2-bromo-, formate is unique due to the presence of both a bromine atom and a formate group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

6065-67-4

Molecular Formula

C3H7BrO3

Molecular Weight

170.99 g/mol

IUPAC Name

2-bromoethanol;formic acid

InChI

InChI=1S/C2H5BrO.CH2O2/c3-1-2-4;2-1-3/h4H,1-2H2;1H,(H,2,3)

InChI Key

QCQKNBVMOOMMRJ-UHFFFAOYSA-N

Canonical SMILES

C(CBr)O.C(=O)O

Origin of Product

United States

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